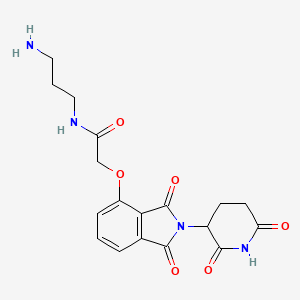

E3 Ligand-Linker Conjugate 6

Descripción general

Descripción

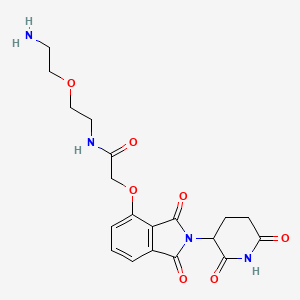

E3 Ligase Ligand-linker Conjugate 6 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

E3 Ligase Ligand-linker Conjugate 6 is a key intermediate for the synthesis of complete PROTAC molecules . It can serve as a Cereblon ligand to recruit CRBN protein .Molecular Structure Analysis

The molecular weight of E3 Ligase Ligand-linker Conjugate 6 is 569.65 and its formula is C29H39N5O7 .Chemical Reactions Analysis

E3 Ligase Ligand-linker Conjugate 6 is part of the proteolysis targeting chimera (PROTAC) that targets proteolysis and combines the E3 ubiquitin ligase ligand and a linker . It is a key intermediate in the synthesis of complete PROTAC molecules .Physical and Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-linker Conjugate 6 is 569.65 and its formula is C29H39N5O7 .Aplicaciones Científicas De Investigación

Rational Design of PROTAC Linkers

Proteolysis targeting chimeras (PROTACs) have emerged as a significant innovation in drug design, leveraging the ubiquitin-proteasome system to target disease-related proteins for degradation. Central to PROTAC efficacy is the design of the linker, which connects the ligand for the protein of interest to the E3 ligase-recruiting ligand. The composition, length, and properties of the linker are critical for PROTAC's selectivity, potency, and pharmacokinetic properties. Innovations in linker design, such as incorporating hydrophilicity, rigidity, and optimizing chemical nature and length, have shown to enhance PROTAC's stability, bioavailability, and cell membrane permeability. Advances in computational design and novel linker strategies, including shortening PROTACs and developing photo-switchable and in-cell click-formed CLIPTACs, highlight the importance of the linker in PROTAC development (Zagidullin et al., 2020).

Advances in PROTAC Linker Strategies

The evolution of PROTAC linker design has significantly impacted their physicochemical properties and bioactivity. Moving beyond simple alkyl and polyethylene glycol linkers to more sophisticated functional linkers has unlocked a plethora of novel PROTAC agents with improved bioactivity for therapeutic intervention. Critical analysis of current strategies for PROTAC assembly underscores the limitations of the traditional trial-and-error approach to linker design. Future advancements are likely to leverage computational and structural methods to better understand the dynamics of PROTAC ternary complexes, facilitating the rational design of optimized PROTACs with enhanced efficacy (Troup et al., 2020).

Linkers in Targeted Drug Delivery

Linkers play a pivotal role in the biological activity of drug conjugates targeting specific antigens, such as prostate-specific membrane antigen (PSMA) ligands. The linker's composition significantly affects the pharmacological profile of these conjugates, influencing their efficacy in targeted drug delivery. Research has identified optimal structures for linkers, including aliphatic fragments and polypeptide chains, to enhance the effectiveness of drug conjugates. Ongoing research aims to refine the understanding of how each linker component affects the drug's structure-activity relationship, with solid-phase synthesis methods facilitating these advancements (Uspenskaya et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of E3 Ligand-Linker Conjugate 6 is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in the ubiquitination and subsequent degradation of target proteins .

Mode of Action

This compound operates by binding to the Cereblon protein, effectively recruiting it . This compound serves as a key intermediate in the synthesis of complete Proteolysis-Targeting Chimeras (PROTACs) molecules . PROTACs are a new modality of chemical tools and potential therapeutics that degrade proteins of interest via the ubiquitin-proteasome system .

Biochemical Pathways

The action of this compound primarily affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by this compound, are an important part of the UPS and provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Pharmacokinetics

The design of drug-like protacs, which this compound helps synthesize, has ushered in potent and selective degradation activity . This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the ubiquitination and subsequent degradation of target proteins . This process is crucial for maintaining cellular homeostasis . Dysregulation of this system has been implicated in various diseases, including cancer .

Action Environment

It’s worth noting that the effectiveness of protacs, which this compound is involved in synthesizing, can be influenced by various factors, including the expression levels and localization of the target protein and e3 ligase, the cell permeability of the protac, and the presence of competing endogenous ligands .

Propiedades

IUPAC Name |

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNDRMMTYGQIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

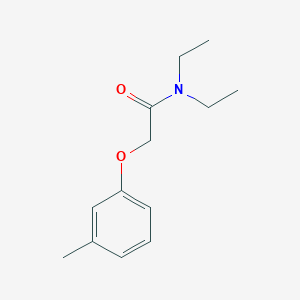

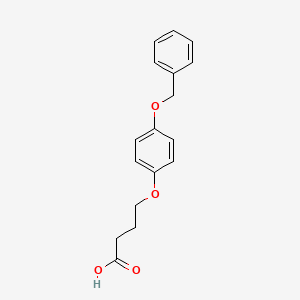

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)

![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)